molecular formula C13H15N5O2S2 B2514316 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797027-42-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2514316
CAS No.: 1797027-42-9
M. Wt: 337.42
InChI Key: DIMGEDIRJPOQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N5O2S2 and its molecular weight is 337.42. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with serine/threonine-protein kinase Chk1, which is essential for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . This interaction highlights the compound’s potential in influencing cell cycle regulation and DNA repair mechanisms.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serine/threonine-protein kinase Chk1 suggests its role in modulating cell cycle progression and DNA repair pathways, which are critical for maintaining cellular integrity .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with serine/threonine-protein kinase Chk1 indicates its potential to modulate kinase activity, leading to alterations in cell cycle regulation and DNA repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects. Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for understanding its cellular effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall cellular impact .

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-2-4-8-10(22-18-17-8)12(20)16-13-15-7-5-3-6-14-11(19)9(7)21-13/h2-6H2,1H3,(H,14,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGEDIRJPOQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.